molecular formula C26H45NO6S B138591 Taurochenodeoxycholic acid CAS No. 516-35-8

Taurochenodeoxycholic acid

Cat. No.: B138591
CAS No.: 516-35-8
M. Wt: 499.7 g/mol
InChI Key: BHTRKEVKTKCXOH-BJLOMENOSA-N
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Scientific Research Applications

Taurochenodeoxycholic acid has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Taurochenodeoxycholic acid (TCDCA) is a bile acid that is normally produced in the liver . Its primary targets are lipids such as cholesterol in the bile . As a medication, TCDCA reduces cholesterol formation in the liver .

Mode of Action

TCDCA combines with taurine to form a bile acid. In the bile, TCDCA is either a sodium or potassium salt . Its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile . As a medication, TCDCA reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum . The mechanism of action of TCDCA in inflammation and cancer has yet to be determined .

Biochemical Pathways

TCDCA affects several biochemical pathways. It has been shown to have important anti-apoptotic and neuroprotective activities . TCDCA has also been found to mediate the cAMP-PKA-CREB signaling pathway .

Pharmacokinetics

It is known that TCDCA is normally produced in the liver .

Result of Action

The result of TCDCA’s action is the emulsification of lipids such as cholesterol in the bile . This helps in the digestion and absorption of dietary fats. As a medication, TCDCA reduces cholesterol formation in the liver, which can help in the treatment of certain liver diseases .

Action Environment

The action of TCDCA can be influenced by various environmental factors. For example, gut microbiota can regulate bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion

Safety and Hazards

Taurochenodeoxycholic acid is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also poses a possible risk of impaired fertility and harm to unborn children .

Future Directions

In recent years, hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . While further clinical evidence is being accumulated for other diseases, TUDCA stands as a promising treatment for neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

Taurochenodeoxycholic acid is one of the main bioactive substances of bile acids. It induces apoptosis and shows significant anti-inflammatory and immune regulation properties . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it significantly increases the mRNA levels and activity of protein kinase C (PKC), and enhances the expression and activity of c-Jun N-terminal kinase (JNK), caspase-3, and caspase-8 . These interactions highlight its role in modulating cellular processes and signaling pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces apoptosis in a concentration-dependent manner in NR8383 cells . Additionally, this compound significantly normalizes clinical inflammation parameters, prevents the increase in secondary bile acid content and hydrophobicity index in bile induced by indomethacin, and reduces intestinal inflammation . These effects demonstrate its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates specific receptors and enzymes, leading to changes in gene expression and enzyme activity. For example, this compound significantly increases the mRNA levels and activity of PKC, JNK, caspase-3, and caspase-8 . These interactions result in the modulation of apoptosis and inflammatory responses, highlighting its role in cellular regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to significantly reduce the lung coefficient and alleviate pathological lung damage in model mice . Additionally, this compound significantly inhibits paw swelling and polyarthritis index, increases body weight, and improves radiological changes in adjuvant arthritis rats . These findings indicate its stability and long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At doses of 0.05 and 0.1 g/kg, it significantly reduces the expression levels of TNF-α and TIMP-2 in the lung tissue of mice with pulmonary fibrosis . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed in the liver by the conjugation of chenodeoxycholic acid with taurine . It acts as a detergent to solubilize fats in the small intestine and is absorbed by active transport in the terminal ileum . These metabolic pathways underscore its role in lipid digestion and absorption.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is secreted into bile and then into the intestine, where it aids in lipid emulsification . Its localization and accumulation are influenced by its interactions with these transporters and proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the bile and intestine. It acts as a detergent to solubilize fats in the small intestine, facilitating their digestion and absorption . This localization is crucial for its activity and function in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Taurochenodeoxycholic acid is synthesized through the conjugation of chenodeoxycholic acid with taurine . The process involves the activation of chenodeoxycholic acid, followed by its reaction with taurine under specific conditions to form this compound.

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For example, chicken bile can be used as a starting material, which undergoes a bioconversion process to produce this compound . This method is eco-friendly and effective, providing a reliable approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Taurochenodeoxycholic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

  • Taurocholic acid
  • Taurodeoxycholic acid
  • Tauroursodeoxycholic acid

Comparison: Taurochenodeoxycholic acid is unique in its specific conjugation with chenodeoxycholic acid and taurine, which gives it distinct properties compared to other bile acids. For example, tauroursodeoxycholic acid has shown significant anti-apoptotic and neuroprotective activities, making it a potential therapeutic tool in neurodegenerative diseases . Taurocholic acid and taurodeoxycholic acid have different conjugation patterns and biological activities, highlighting the uniqueness of this compound in its specific applications and effects .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKEVKTKCXOH-BJLOMENOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020121
Record name Taurochenodeoxycholic acid
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Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taurochenodesoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined.
Record name Taurochenodeoxycholic acid
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CAS No.

516-35-8, 6009-98-9
Record name Taurochenodeoxycholic acid
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Record name Taurochenodeoxycholic acid
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Record name Taurochenodeoxycholic acid
Source DrugBank
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Record name Taurochenodeoxycholic acid
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Record name TAUROCHENODEOXYCHOLIC ACID
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Record name Taurochenodesoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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